
N-(tert-Butoxycarbonyl)-4-sulfanyl-L-phenylalanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(tert-Butoxycarbonyl)-4-sulfanyl-L-phenylalanine is a compound that features a tert-butyloxycarbonyl (Boc) protecting group attached to the amino acid 4-sulfanyl-L-phenylalanine The Boc group is commonly used in organic synthesis to protect amine functionalities during chemical reactions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-Butoxycarbonyl)-4-sulfanyl-L-phenylalanine typically involves the protection of the amino group of 4-sulfanyl-L-phenylalanine with a Boc group. This can be achieved by reacting 4-sulfanyl-L-phenylalanine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in a suitable solvent like acetonitrile .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as crystallization or chromatography may be employed to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
N-(tert-Butoxycarbonyl)-4-sulfanyl-L-phenylalanine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the Boc protecting group, yielding 4-sulfanyl-L-phenylalanine.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Trifluoroacetic acid (TFA) or hydrochloric acid in methanol can be used to remove the Boc group.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: 4-sulfanyl-L-phenylalanine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-(tert-Butoxycarbonyl)-4-sulfanyl-L-phenylalanine has several applications in scientific research:
Chemistry: Used in peptide synthesis as a protected amino acid building block.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the synthesis of complex organic molecules and materials.
Mecanismo De Acción
The mechanism of action of N-(tert-Butoxycarbonyl)-4-sulfanyl-L-phenylalanine primarily involves the protection and deprotection of the amino group. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective reactions at other functional groups. The sulfanyl group can participate in various chemical reactions, contributing to the compound’s versatility in synthesis .
Comparación Con Compuestos Similares
Similar Compounds
N-(tert-Butoxycarbonyl)-L-alanine: Another Boc-protected amino acid used in peptide synthesis.
N-(tert-Butoxycarbonyl)-L-lysine: Used in the synthesis of peptides and proteins.
N-(tert-Butoxycarbonyl)-L-tryptophan: Utilized in the synthesis of tryptophan-containing peptides.
Uniqueness
N-(tert-Butoxycarbonyl)-4-sulfanyl-L-phenylalanine is unique due to the presence of the sulfanyl group, which provides additional reactivity and functionality compared to other Boc-protected amino acids. This makes it particularly useful in the synthesis of sulfur-containing peptides and other complex molecules .
Propiedades
Número CAS |
88170-93-8 |
|---|---|
Fórmula molecular |
C14H19NO4S |
Peso molecular |
297.37 g/mol |
Nombre IUPAC |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-sulfanylphenyl)propanoic acid |
InChI |
InChI=1S/C14H19NO4S/c1-14(2,3)19-13(18)15-11(12(16)17)8-9-4-6-10(20)7-5-9/h4-7,11,20H,8H2,1-3H3,(H,15,18)(H,16,17)/t11-/m0/s1 |
Clave InChI |
HTJUIVWAFJEXGZ-NSHDSACASA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)S)C(=O)O |
SMILES canónico |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)S)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


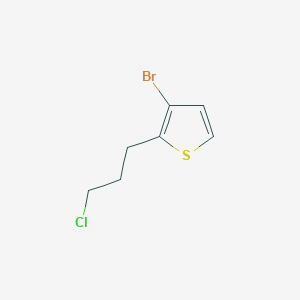
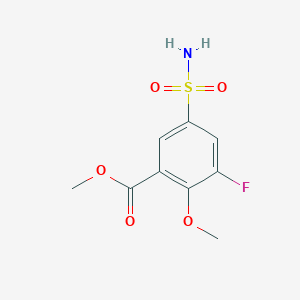
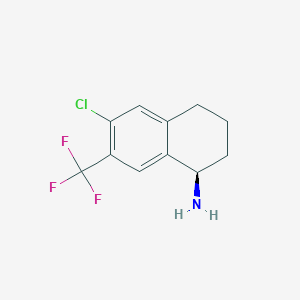

![6-Oxa-7-azabicyclo[3.1.1]heptane](/img/structure/B13151670.png)
![4-Chloro-6-methylthiazolo[4,5-c]pyridine](/img/structure/B13151678.png)
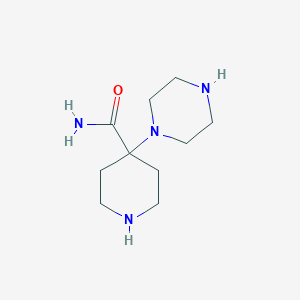

![methyl 4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]-(4-methyl-2-oxochromen-7-yl)carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoate](/img/structure/B13151702.png)



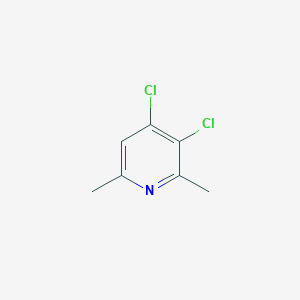
![5-(Propan-2-yl)-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13151724.png)
